1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
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Overview
Description
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is a chemical compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol . It is a solid at room temperature, typically appearing as a white crystal or powder . This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through several methods. One common approach involves the reaction of acetic anhydride with 1-bromobiphenyl in the presence of a base at high temperature . Another method includes the use of trifluoromethyl-substituted benzene derivatives as starting materials, which undergo Friedel-Crafts acylation to yield the desired product .
Industrial Production Methods
Industrial production of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed as catalysts.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The biphenyl moiety provides a rigid framework that can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]ethanone: Similar structure but lacks the biphenyl moiety.
1-[6-(Trifluoromethyl)-3-pyridyl]ethanone: Contains a pyridine ring instead of a biphenyl ring.
2-(4-Trifluoromethylphenyl)imidazo[1,2-a]benzimidazole: Contains an imidazo[1,2-a]benzimidazole core.
Uniqueness
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its combination of a trifluoromethyl group and a biphenyl moiety. This structure imparts distinct physicochemical properties, such as high lipophilicity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H11F3O |
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Molecular Weight |
264.24 g/mol |
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(16,17)18/h2-9H,1H3 |
InChI Key |
SRFFNMXWCIJDCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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